1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene
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Overview
Description
1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene is an organic compound with the molecular formula C9H9BrF2O2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene typically involves the bromination of a precursor compound, such as 2-(difluoromethyl)-4,5-dimethoxybenzene. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like AIBN or benzoyl peroxide. The reaction is usually conducted at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction: Compounds with a methyl group replacing the difluoromethyl group.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved in these interactions can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(difluoromethyl)benzene
- 1-Bromo-4-(difluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)-5-bromobenzene
Uniqueness
1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene is unique due to the presence of both difluoromethyl and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds that lack these specific functional groups .
Properties
Molecular Formula |
C9H9BrF2O2 |
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Molecular Weight |
267.07 g/mol |
IUPAC Name |
1-bromo-2-(difluoromethyl)-4,5-dimethoxybenzene |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,9H,1-2H3 |
InChI Key |
MTCXGJPIWNYTRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)F)Br)OC |
Origin of Product |
United States |
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